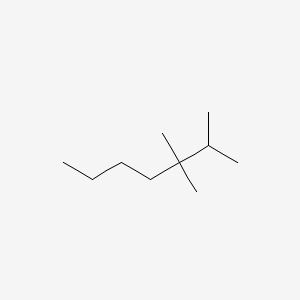

2,3,3-Trimethylheptane

Beschreibung

Significance of Branched Alkanes in Complex Hydrocarbon Systems

Branched alkanes are fundamental components of crude oil and natural gas and are of particular importance to the petroleum industry. thoughtco.comweebly.com Their structural variations significantly influence the properties of hydrocarbon mixtures. One of the most critical applications is in fuel production, where highly branched alkanes are desirable components of gasoline due to their higher octane ratings. youtube.comlongdom.org The branching structure prevents engine knocking, allowing for more efficient combustion. youtube.com The process of catalytic isomerization is used in refineries to convert straight-chain alkanes into their branched isomers to enhance fuel quality. thoughtco.com

Beyond their role in fuels, branched alkanes serve as important biomarkers in geochemistry, helping to elucidate the origins of organic matter in sediments and petroleum reservoirs. osti.gov The presence and distribution of specific branched alkanes can provide clues about the biological precursors and the geological history of a sample. osti.gov Furthermore, the physical properties of branched alkanes, such as lower boiling points and melting points compared to their linear isomers, are due to reduced intermolecular forces, a characteristic that is exploited in the formulation of lubricants and solvents. youtube.comlongdom.org In advanced chemical research, branched alkanes are used as model compounds to study reaction mechanisms and stereochemistry.

Methodological Challenges in the Isomeric Characterization of Branched Alkanes

The characterization and identification of individual branched alkane isomers within complex mixtures present significant analytical challenges. vurup.sk This difficulty arises from the fact that isomers share the same molecular formula and, consequently, have very similar physicochemical properties, such as boiling points and polarities. vurup.skgetidiom.com

Gas chromatography (GC) is a primary technique for separating hydrocarbon mixtures, but the slight differences in volatility among branched isomers often lead to overlapping peaks or co-elution, making individual quantification difficult. stackexchange.comyoutube.com While specialized capillary columns with high resolution can improve separation, complete resolution of all isomers in a complex sample remains a formidable task. vurup.sk

Mass spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for identification. However, standard electron ionization (EI) techniques often fail to provide clear distinctions between isomers. avivanalytical.com Branched alkanes tend to fragment extensively, and their mass spectra are frequently dominated by low-mass fragments, with weak or absent molecular ion peaks, which are crucial for determining the molecular weight. avivanalytical.comnih.gov Furthermore, different isomers can produce very similar fragmentation patterns, complicating unambiguous identification. youtube.comavivanalytical.com Advanced techniques such as tandem mass spectrometry (MS/MS) and supersonic GC-MS are being explored to overcome these limitations by providing more structural information and enhancing the molecular ion, respectively. osti.govnih.gov

Position of 2,3,3-Trimethylheptane within the Landscape of Decane Isomers

The hydrocarbon decane, with the chemical formula C10H22, exists as 75 structural isomers, each with a unique arrangement of its ten carbon atoms. scribd.comwikipedia.orgstudy.com this compound is one of these 75 isomers and belongs to a subgroup of trimethyl-substituted heptanes. wikiwand.com Its structure consists of a seven-carbon (heptane) backbone with three methyl groups attached at the second and third carbon positions.

The properties of this compound, while broadly similar to other decane isomers, are distinct due to its specific branching pattern. These subtle differences in physical properties, such as boiling point and density, are critical in the high-fidelity separation and analysis required in petrochemical and geochemical research.

| Property | Value |

|---|---|

| Molecular Formula | C10H22 nih.gov |

| Molecular Weight | 142.28 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 52896-93-2 nih.gov |

| XLogP3 | 4.9 nih.gov |

The isomeric landscape of decane is vast, and within the trimethylheptane subgroup alone, there are numerous positional isomers. The precise placement of the three methyl groups along the heptane chain results in distinct compounds with unique identifiers and slightly varied properties.

| Compound Name | CAS Number |

|---|---|

| 2,2,3-Trimethylheptane | 15869-85-9 |

| 2,2,4-Trimethylheptane | 15869-86-0 |

| 2,2,5-Trimethylheptane | 15869-87-1 |

| 2,2,6-Trimethylheptane | 15869-88-2 |

| This compound | 52896-93-2 wikiwand.com |

| 2,3,4-Trimethylheptane | 52896-95-4 |

| 2,3,5-Trimethylheptane (B12798936) | 20278-85-7 |

| 3,3,5-Trimethylheptane | 7154-80-5 nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52896-93-2 |

|---|---|

Molekularformel |

C10H22 |

Molekulargewicht |

142.28 g/mol |

IUPAC-Name |

2,3,3-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-6-7-8-10(4,5)9(2)3/h9H,6-8H2,1-5H3 |

InChI-Schlüssel |

QACXEXNKLFWKLK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C)(C)C(C)C |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Elucidation of 2,3,3 Trimethylheptane Isomers

High-Resolution Chromatographic Separation Techniques for Complex Hydrocarbon Mixtures

The initial step in analyzing a complex mixture containing 2,3,3-trimethylheptane is the chromatographic separation of its numerous isomers and other hydrocarbon components. Capillary gas chromatography is a premier method for this purpose due to its high efficiency in separating volatile and semi-volatile compounds. vurup.sk

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. researchgate.netchromatographyonline.com This technique employs two columns with different stationary phase selectivities (e.g., nonpolar and polar), offering a much higher peak capacity, which is essential for resolving the numerous isomers present in hydrocarbon mixtures. vurup.skresearchgate.net

In a typical GCxGC setup for hydrocarbon analysis, the first-dimension column separates analytes based primarily on their boiling points. The effluent is then subjected to a second, shorter column that provides a rapid separation based on a different property, such as polarity. researchgate.net For a sample containing C10 alkanes, this compound and its isomers would have very similar retention times on a standard nonpolar column. However, the second-dimension separation can resolve them based on subtle differences in their molecular shape and polarity, which affect their interaction with the stationary phase. researchgate.net

The coupling of GCxGC with a fast detector, such as a Time-of-Flight Mass Spectrometer (TOF-MS), is crucial. southampton.ac.uknih.gov The TOF-MS can acquire full mass spectra at a high speed, which is necessary to characterize the narrow peaks (often 100–200 ms (B15284909) wide) generated by the second-dimension column. chromatographyonline.comgcms.cz This combination allows for the confident identification of co-eluting peaks through spectral deconvolution, providing both high-quality separation and structural information. gcms.cz The enhanced separation also leads to a significant increase in the signal-to-noise ratio, which is beneficial for detecting trace-level analytes. gcms.cz

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for hydrocarbon analysis. nih.gov In GC-MS, compounds are typically ionized using electron ionization (EI), which leads to extensive fragmentation. While these fragmentation patterns are highly reproducible and useful for library matching, branched alkanes like this compound often produce a very weak or absent molecular ion peak, complicating identification. southampton.ac.uk

To overcome this limitation, "soft" ionization techniques have been developed. These methods impart less energy to the analyte molecule, reducing fragmentation and preserving the molecular ion. southampton.ac.uknih.gov This is particularly valuable for confirming the molecular weight (142.28 g/mol for C10H22) of the isomers. nih.gov The combination of chromatographic retention time with a confirmed molecular weight and characteristic fragment ions provides strong evidence for the identification of a specific isomer.

Ultrahigh-Resolution Mass Spectrometry for Detailed Molecular Fingerprinting

Ultrahigh-resolution mass spectrometry (UHRMS), particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, has revolutionized the molecular-level characterization of highly complex mixtures like petroleum, a field often termed "petroleomics". southampton.ac.ukmdpi.comescholarship.org UHRMS instruments provide extremely high resolving power and sub-ppm mass accuracy, enabling the assignment of an unambiguous elemental formula to thousands of distinct compounds in a single sample without prior chromatographic separation. mdpi.comresearchgate.net

For an analyte like this compound (C10H22), UHRMS can determine its exact mass with high precision, easily distinguishing it from compounds containing heteroatoms (N, O, S). mdpi.com However, UHRMS alone cannot differentiate between isomers, as they share the same elemental formula and thus the same exact mass. Its power lies in its ability to provide a comprehensive overview of the elemental composition of a complex sample, effectively mapping the hydrocarbon classes present. researchgate.net The development of soft ionization methods compatible with UHRMS is critical to prevent fragmentation, which would complicate the interpretation of the resulting mass spectra. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of individual isomers once they have been isolated. It provides information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule. While obtaining pure fractions of this compound from a complex mixture for NMR analysis is challenging, the predicted spectrum serves as a definitive fingerprint for its structure.

For this compound, the ¹H NMR spectrum would display distinct signals for the different types of protons. The three methyl groups at the C3 position are chemically equivalent, as are the two methyls at the C2 position (one on the chiral center and the other attached to it). The ¹³C NMR spectrum would similarly show a unique signal for each carbon atom in a distinct chemical environment. Analysis of chemical shifts, coupling constants, and signal integrations allows for the complete assignment of the structure, distinguishing it from other trimethylheptane isomers such as 2,3,5-trimethylheptane (B12798936) or 3,3,4-trimethylheptane. nist.govguidechem.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS. Actual values may vary depending on the solvent and experimental conditions.)

| Assignment | Structure Fragment | Predicted ¹H NMR (δ, Multiplicity, Integration) | Predicted ¹³C NMR (δ) |

| C1-H₃ | CH₃-CH(C)- | ~0.9 (d, 3H) | ~15-20 |

| C2-H | -(CH)C(CH₃)₂- | ~1.5-1.7 (m, 1H) | ~35-40 |

| C3-CH₃ (x2) | -(C)(CH₃)₂- | ~0.8-0.9 (s, 6H) | ~25-30 |

| C4-H₂ | -C-CH₂-CH₂- | ~1.2-1.4 (m, 2H) | ~40-45 |

| C5-H₂ | -CH₂-CH₂-CH₂- | ~1.2-1.4 (m, 2H) | ~20-25 |

| C6-H₂ | -CH₂-CH₂-CH₃ | ~1.2-1.4 (m, 2H) | ~30-35 |

| C7-H₃ | -CH₂-CH₃ | ~0.9 (t, 3H) | ~14 |

| C2-CH₃ | -(CH)CH₃ | ~0.8-0.9 (d, 3H) | ~10-15 |

| C3 | -(C)(CH₃)₂- | - | ~30-35 |

d = doublet, t = triplet, m = multiplet, s = singlet

Infrared (IR) Spectroscopy in the Assignment of Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For an alkane like this compound, the spectrum is characterized by absorptions arising from C-H and C-C bond vibrations. libretexts.org

The most prominent absorptions occur in the C-H stretching region (2850-3000 cm⁻¹). libretexts.orgdocbrown.info C-H bending vibrations for methyl (-CH₃) and methylene (B1212753) (-CH₂) groups appear in the 1350-1470 cm⁻¹ region. libretexts.orgdocbrown.info While these bands confirm the alkane nature of the molecule, they are not sufficient for distinguishing between isomers. However, the region from approximately 400 to 1500 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions that is unique to each specific molecule. docbrown.info By comparing the IR spectrum of an unknown sample to a reference library of spectra, a positive identification of this compound can be made. For instance, the presence of a gem-dimethyl group (two methyls on the same carbon) often gives rise to a characteristic doublet in the 1365-1385 cm⁻¹ region.

Table 2: Characteristic Infrared (IR) Absorption Bands for Alkanes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (methyl & methylene) | 2850 - 3000 | Strong |

| C-H Bend (methylene scissoring) | 1450 - 1470 | Medium |

| C-H Bend (methyl, asymmetric) | ~1450 | Medium |

| C-H Bend (methyl, symmetric) | ~1375 | Medium |

| C-H Rock (long chain alkanes) | 720 - 725 | Weak |

Strategies for Mapping and Quantifying Isomer Sets in Hydrocarbon Samples

A comprehensive strategy for mapping and quantifying isomer sets, including this compound, in complex samples involves the synergistic use of the techniques described above. researchgate.net

High-Resolution Separation: GCxGC is employed to achieve the best possible separation of the hydrocarbon isomers. researchgate.net This minimizes co-elution and provides a two-dimensional map of the components based on boiling point and polarity.

Identification: A high-speed mass spectrometer (like TOF-MS) coupled to the GCxGC provides mass spectra for each separated peak. southampton.ac.uk Identification is achieved by a combination of retention indices (which are highly reproducible for specific isomers under defined conditions), mass spectral library matching, and analysis of fragmentation patterns. nih.gov

Confirmation: For ambiguous identifications, or for structural verification of novel compounds, fractions can be collected for analysis by NMR. UHRMS can be used on the bulk sample to confirm the elemental formulas of the compound classes present. mdpi.com

Quantification: Once identified, the isomers are quantified. This can be challenging due to the lack of commercially available standards for every single isomer. researchgate.net Therefore, quantification often relies on the use of a representative standard for a group of isomers or on methods that assume a uniform response factor (e.g., with a Flame Ionization Detector - FID) for structurally similar compounds. researchgate.netresearchgate.net This allows for the determination of the relative abundance of this compound within the C10 alkane fraction.

This integrated approach enables a detailed chemical characterization of complex hydrocarbon mixtures, moving beyond simple bulk property measurements to a precise, isomer-specific understanding of the sample's composition. nih.govacs.org

Computational and Theoretical Chemistry Investigations of 2,3,3 Trimethylheptane

Conformational Analysis of Branched Alkane Structures

Force field methods are a cornerstone of computational chemistry for exploring the conformational space of molecules. These classical mechanics-based approaches model a molecule as a collection of atoms held together by bonds with associated potential energy functions. These functions account for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Conformational searching for a highly branched alkane like 2,3,3-trimethylheptane involves systematically or stochastically rotating the dihedral angles of its rotatable bonds to generate a multitude of possible conformations. Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. Popular force fields for hydrocarbon analysis include AMBER (Assisted Model Building with Energy Refinement) and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). aip.orgnih.gov These force fields have been parameterized to reproduce experimental data and high-level quantum mechanical calculations for a wide range of organic molecules, including branched alkanes.

For a molecule such as this compound, a conformational search would identify numerous low-energy structures. The relative energies of these conformers are crucial for determining their population at a given temperature, governed by the Boltzmann distribution.

Table 1: Representative Force Field Parameters for Alkanes

| Interaction Type | Atom Types | Parameter | Typical Value |

| Bond Stretching | C-C | k (kcal/mol/Ų) | 310 |

| C-H | k (kcal/mol/Ų) | 340 | |

| Angle Bending | C-C-C | θ₀ (degrees) | 109.5 |

| k (kcal/mol/rad²) | 63 | ||

| Torsional | X-C-C-X | V₃ (kcal/mol) | 0.1 - 2.0 |

| van der Waals | C | ε (kcal/mol) | 0.066 |

| σ (Å) | 3.50 |

Note: These are generalized parameters. Specific force fields like AMBER and OPLS-AA have more detailed atom typing and corresponding parameters.

While force fields are efficient for exploring the vast conformational space, their accuracy can be limited. Density Functional Theory (DFT), a quantum mechanical method, offers a higher level of theory for refining the geometries and energies of the low-energy conformers identified by force field methods. DFT calculates the electronic structure of a molecule to determine its energy and properties.

For this compound, the geometries of the most stable conformers from a force field search would be re-optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, cc-pVTZ). nih.govchemrxiv.org This process yields more accurate molecular structures and a more reliable ranking of the relative conformational energies. DFT is particularly important for capturing subtle electronic effects that may influence conformational preferences in branched alkanes.

Table 2: Illustrative Relative Energies of Branched Alkane Conformers (DFT Calculation)

| Conformer | Dihedral Angles (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Anti-Anti | ~180°, ~180° | 0.00 |

| Anti-Gauche | ~180°, ~60° | 0.6 - 1.0 |

| Gauche-Gauche | ~60°, ~60° | 1.2 - 2.0 |

Note: This table provides typical energy differences for anti and gauche conformations in branched alkanes. Specific values for this compound would require dedicated DFT calculations.

The extensive branching in this compound significantly influences its conformational preferences and complicates its energy landscape. The presence of three methyl groups on the C2 and C3 atoms introduces steric hindrance, which restricts rotation around the C2-C3 and C3-C4 bonds. This steric strain disfavors conformations where bulky groups are in close proximity (eclipsed or some gauche interactions).

As a result, the energy landscape of this compound is characterized by numerous local minima separated by rotational energy barriers. The most stable conformers will be those that minimize these steric clashes, often adopting a more compact, globular shape compared to a linear alkane of similar molecular weight. The increased branching generally leads to a higher number of possible conformers but also to more pronounced energy differences between them.

Molecular Dynamics (MD) Simulations of this compound and Related Branched Hydrocarbon Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of molecules over time, offering insights into the properties of materials in the condensed phase.

In the liquid state, the behavior of this compound is governed by intermolecular interactions, primarily van der Waals forces. MD simulations of a collection of this compound molecules can predict bulk properties such as density, viscosity, and diffusion coefficients.

The simulations are typically performed using a force field like OPLS-AA or a specialized united-atom model where CH, CH₂, and CH₃ groups are treated as single interaction sites to reduce computational cost. tandfonline.comaip.org The simulation box contains a large number of molecules, and periodic boundary conditions are applied to mimic an infinite liquid. The analysis of the trajectories of the molecules provides a detailed picture of the liquid's structure and dynamics. For branched alkanes, the irregular shape of the molecules affects how they pack in the liquid phase, generally leading to lower densities compared to their linear isomers.

Table 3: Simulated Liquid Properties of a Branched Decane Isomer at Standard Conditions

| Property | Simulated Value |

| Density (g/cm³) | ~0.74 |

| Self-Diffusion Coefficient (10⁻⁵ cm²/s) | ~1.5 |

| Viscosity (mPa·s) | ~1.2 |

Note: These are representative values for a branched decane isomer. The specific properties of this compound would depend on the force field used and the simulation conditions.

MD simulations are also invaluable for studying the dynamic processes of structural relaxation in liquid hydrocarbons. Structural relaxation refers to the process by which a liquid returns to equilibrium after a perturbation. For a molecule like this compound, this involves both translational motion (movement of the entire molecule) and rotational motion (reorientation of the molecule), as well as internal conformational changes.

The time scales of these motions can be quantified by calculating various time correlation functions from the MD trajectory. For instance, the reorientational correlation time describes how long it takes for a molecule to lose its orientational memory. Due to their more spherical shape and increased steric hindrance to interlocking, branched alkanes often exhibit faster rotational and translational dynamics compared to their linear counterparts of the same mass. The complex conformational landscape of this compound also means that its internal structural relaxation will involve transitions between a multitude of local energy minima.

Quantum Chemical Prediction of Spectroscopic Signatures

Quantum chemical calculations offer a powerful lens through which to examine the spectroscopic characteristics of this compound. By solving approximations of the Schrödinger equation, these methods can predict vibrational frequencies and nuclear magnetic resonance chemical shifts, which are crucial for interpreting experimental spectra and understanding molecular structure.

Theoretical calculations of infrared (IR) and Raman spectra are instrumental in assigning the vibrational modes of this compound. These predictions are typically performed using density functional theory (DFT) methods, which provide a good balance between computational cost and accuracy for molecules of this size.

The calculated vibrational spectrum of this compound is expected to be characterized by several key regions. The high-frequency region, from approximately 2800 to 3000 cm⁻¹, is dominated by C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. Due to the presence of multiple, structurally distinct methyl and methylene groups in this compound, this region would exhibit a complex pattern of overlapping peaks.

The mid-frequency region, between 1350 and 1470 cm⁻¹, corresponds to C-H bending vibrations. These include scissoring and rocking motions of the methylene groups and asymmetric and symmetric deformations of the methyl groups. The presence of a tertiary C-H group and a quaternary carbon atom further influences the specific frequencies and intensities of these modes.

A hypothetical table of predicted dominant vibrational modes for this compound, based on typical frequency ranges for branched alkanes, is presented below.

Table 1: Illustrative Predicted Vibrational Modes for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Spectroscopic Activity |

|---|---|---|

| 2960 - 2980 | Asymmetric CH₃ stretching | IR, Raman |

| 2870 - 2890 | Symmetric CH₃ stretching | IR, Raman |

| 2920 - 2940 | Asymmetric CH₂ stretching | IR, Raman |

| 2850 - 2870 | Symmetric CH₂ stretching | IR, Raman |

| 1450 - 1470 | CH₂ scissoring and asymmetric CH₃ bending | IR, Raman |

| 1370 - 1390 | Symmetric CH₃ bending (umbrella mode) | IR |

| 1140 - 1250 | C-C skeletal stretching and CH rocking | IR, Raman |

| 750 - 950 | C-C skeletal bending and CH₂ rocking | IR, Raman |

Computational methods are also employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These calculations are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The predictions are typically made by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

For this compound, the ¹H NMR spectrum is expected to show several distinct signals corresponding to the different chemical environments of the protons. The methyl protons will exhibit signals in the upfield region, typically between 0.8 and 1.2 ppm. The methylene protons of the heptane chain will resonate at slightly higher chemical shifts, generally in the range of 1.2 to 1.5 ppm. The single methine proton at the C2 position is expected to be the most downfield of the aliphatic protons.

The ¹³C NMR spectrum will similarly display a unique set of signals for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment and the degree of substitution. The quaternary carbon at the C3 position is expected to have a characteristic chemical shift, as are the carbons of the various methyl groups.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below. These values are hypothetical and serve to demonstrate the expected output of such computational studies.

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C1-H₃ | ~0.90 | ~14.2 |

| C2-H | ~1.60 | ~35.0 |

| C2-CH₃ | ~0.85 | ~16.5 |

| C3 | - | ~38.0 |

| C3-CH₃ (axial) | ~0.95 | ~25.0 |

| C3-CH₃ (equatorial) | ~0.92 | ~24.5 |

| C4-H₂ | ~1.25 | ~42.0 |

| C5-H₂ | ~1.30 | ~23.5 |

| C6-H₂ | ~1.35 | ~32.0 |

| C7-H₃ | ~0.91 | ~14.1 |

Quantitative Structure-Property Relationship (QSPR) Studies for Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry for predicting the physical and chemical properties of compounds based on their molecular structure. For branched alkanes like this compound, QSPR models are particularly useful for estimating properties such as boiling point, viscosity, and density.

These models are developed by establishing a mathematical relationship between a set of molecular descriptors and an experimental property. Molecular descriptors are numerical values that encode different aspects of the molecular structure, including topological, geometrical, and electronic features.

For a QSPR study involving this compound and other branched alkanes, a variety of descriptors would be calculated. Topological descriptors, such as the Wiener index and connectivity indices, quantify the branching and connectivity of the carbon skeleton. Geometrical descriptors, derived from the three-dimensional structure of the molecule, can include molecular surface area and volume. Quantum chemical descriptors, such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), can also be incorporated to account for electronic effects.

A typical QSPR model for predicting the boiling point of branched alkanes might take the form of a multiple linear regression equation:

Boiling Point = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis, and D₁, D₂, ..., Dₙ are the values of the selected molecular descriptors.

A hypothetical QSPR study for a series of decane isomers, including this compound, could yield the data presented in the following illustrative table.

Table 3: Illustrative Data for a QSPR Study of Decane Isomers

| Compound | Wiener Index | First-Order Connectivity Index | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| n-Decane | 165 | 4.96 | 174.1 | 173.5 |

| 2-Methylnonane | 148 | 4.81 | 167.7 | 168.2 |

| This compound | 112 | 4.65 | 163.5 | 164.0 |

| 2,2,5-Trimethylheptane | 108 | 4.59 | 155.8 | 156.5 |

| 2,2,3,3-Tetramethylhexane | 92 | 4.41 | 165.3 | 164.8 |

Such QSPR models, once validated, provide a rapid and cost-effective means of predicting the properties of new or uncharacterized branched alkanes, aiding in chemical screening and process design.

Reaction Mechanisms and Chemical Transformations Involving 2,3,3 Trimethylheptane

Isomerization Reactions of Branched Alkanes

Isomerization is a molecular rearrangement process that alters the connectivity of atoms within a molecule without changing its empirical formula. cambridgescholars.com For alkanes like 2,3,3-trimethylheptane, this involves the reorganization of the carbon framework to yield various structural isomers. These reactions are crucial in the petroleum industry for converting less branched alkanes into their more highly branched, higher-octane counterparts. tandfonline.comntnu.no The process is typically performed over bifunctional catalysts at elevated temperatures.

Heterogeneous Catalysis in Alkane Isomerization Processes

The isomerization of alkanes is predominantly carried out using heterogeneous bifunctional catalysts, which possess both metallic and acidic sites. tandfonline.comresearchgate.net This dual functionality is essential for the sequential reaction steps involved in the isomerization process. researchgate.net

Catalyst Composition: Common catalysts include noble metals like platinum (Pt) supported on acidic materials. researchgate.net The acidic support can be a halogenated alumina (e.g., chlorinated alumina) or a zeolite, such as H-Mordenite. ntnu.notue.nl Zeolites are often preferred due to their higher resistance to catalyst poisons like water and sulfur compounds, although they may require higher operating temperatures. ntnu.no The ideal catalyst balances metal and acid sites to maximize isomer yield while suppressing undesirable cracking reactions. mdpi.com

Role of Catalytic Sites: The reaction mechanism involves a coordinated action between the two types of sites:

Metallic Sites (e.g., Platinum): These sites are responsible for the dehydrogenation of the parent alkane to form an alkene intermediate and the subsequent hydrogenation of the isomerized alkene back to a branched alkane. ntnu.noresearchgate.net

Acidic Sites (e.g., Brønsted acid sites on zeolites): These sites catalyze the skeletal rearrangement of the alkene intermediate via the formation of a carbocation. tandfonline.commdpi.com

Mechanisms of Carbon Skeletal Rearrangement: Hydrogen and Methyl Transfer

The core of the isomerization process occurs on the acid sites of the catalyst and proceeds through a carbocationic mechanism. tandfonline.com The rearrangement of the carbon skeleton is driven by the energetic favorability of more stable carbocation intermediates. khanacademy.org

The generally accepted mechanism for a branched alkane like this compound is as follows:

Dehydrogenation: The this compound molecule first dehydrogenates on a metallic site to form a trimethylheptene intermediate.

Protonation and Carbocation Formation: The alkene intermediate migrates to an acid site where it is protonated, forming a tertiary or secondary carbocation.

Skeletal Rearrangement: The carbocation undergoes a series of rapid intramolecular rearrangements to form a more stable carbocation. These rearrangements primarily occur via 1,2-hydride shifts (migration of a hydrogen atom with its bonding electrons) or 1,2-alkyl shifts (typically a methyl group migration). khanacademy.orgmasterorganicchemistry.com For this compound, a methyl shift could transform the initial carbon skeleton into a different C10 isomer. This process is kinetically controlled by the relative rates of these shifts and thermodynamically driven by the stability of the resulting carbocation. tandfonline.com

Deprotonation: The rearranged carbocation loses a proton to form an isomerized alkene.

Hydrogenation: This new alkene intermediate migrates back to a metal site where it is hydrogenated to yield the final isomerized alkane product. researchgate.net

This catalytic cycle involves the formation of carbenium ions as key intermediates, which are not only active for isomerization but also for potential side reactions like cracking. tandfonline.com

Kinetic and Thermodynamic Aspects of Isomerization Pathways

Both kinetics and thermodynamics play crucial roles in determining the outcome of alkane isomerization.

Thermodynamics: Isomerization reactions are typically slightly exothermic. tandfonline.com From a thermodynamic standpoint, lower reaction temperatures favor the formation of more highly branched isomers, which are generally more stable than their less branched counterparts. tandfonline.comtandfonline.com Therefore, to achieve a high yield of desired isomers, maintaining a relatively low temperature is beneficial. ntnu.no

Kinetics: While thermodynamically favored at low temperatures, the isomerization of unreactive alkanes requires significant energy to overcome the activation barriers of the initial C-H and C-C bond cleavages. tandfonline.com Consequently, higher temperatures are needed to achieve a practical reaction rate. tandfonline.com This creates a trade-off: temperatures must be high enough for the reaction to proceed at a reasonable speed but low enough to favor the desired branched products and avoid excessive cracking. mdpi.com Typical industrial hydroisomerization processes for C10 alkanes might operate at temperatures around 230–240 °C with noble metal catalysts. mdpi.com

Interactive Table: Thermodynamic vs. Kinetic Control in Isomerization

| Factor | Influence on Isomerization | Optimal Condition |

|---|---|---|

| Temperature | Higher temperatures increase reaction rate but decrease the equilibrium concentration of desired branched isomers. | Moderate temperatures (e.g., 220-300°C for zeolites) to balance rate and yield. ntnu.no |

| Pressure | Higher hydrogen pressure suppresses coke formation and favors hydrogenation steps. | Typically operated under hydrogen pressure (e.g., 1.5 MPa). researchgate.net |

| Catalyst Activity | A highly active catalyst can operate at lower temperatures, improving thermodynamic favorability. | Bifunctional catalysts with balanced metal/acid sites. mdpi.com |

Cracking and Pyrolysis of Branched Hydrocarbons

Cracking, or pyrolysis, is the thermal decomposition of hydrocarbons at high temperatures in the absence of air, leading to the cleavage of chemical bonds and the formation of smaller, lower molecular weight molecules. unacademy.comyoutube.com For branched alkanes like this compound, the rate of pyrolysis is generally faster than for their straight-chain counterparts due to the presence of tertiary and quaternary carbon atoms, which facilitate bond cleavage. unacademy.comresearchgate.net

Thermal Decomposition Pathways of Complex Alkanes

The thermal decomposition of alkanes proceeds via a free-radical chain reaction mechanism. youtube.com The process is initiated by the homolytic cleavage of a carbon-carbon (C-C) bond, as C-C bonds are generally weaker than carbon-hydrogen (C-H) bonds in complex hydrocarbons. researchgate.netfrontiersin.org

Initiation: The reaction begins when high temperatures provide sufficient energy to break a C-C bond, generating two smaller alkyl free radicals. In this compound, the bond between the two quaternary carbons (C3) and the adjacent secondary carbon (C4) or the tertiary carbon (C2) is particularly susceptible to cleavage due to the stability of the resulting radicals.

Propagation: The initial radicals can undergo several reactions:

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another alkane molecule, forming a new, larger radical and a stable smaller alkane. researchgate.net

β-Scission: This is a key step where a larger radical breaks at the C-C bond that is beta to the radical center. This reaction produces a stable alkene (e.g., ethene, propene) and a smaller free radical. mdpi.com The new radical can then continue the chain reaction.

Termination: The reaction chain concludes when two free radicals combine to form a stable, non-radical product. youtube.com

Formation and Distribution of Fragmentation Products

The distribution of products from the cracking of a branched alkane is determined by the relative stability of the intermediate free radicals and carbocations formed during the process. Preferential fragmentation occurs at branch points because this leads to the formation of more stable tertiary or secondary radicals and carbocations. whitman.edu

For this compound, cleavage is most likely to occur around the highly substituted C3 atom. The loss of the largest alkyl fragments at a branching point is often favored. whitman.edu

Interactive Table: Predicted Fragmentation Products of this compound Pyrolysis

| Cleavage Point (Bond) | Initial Radicals Formed | Potential Stable Products (after β-scission, etc.) |

|---|---|---|

| C2-C3 | Ethyl radical + 1,1,2-trimethylpentyl radical | Ethene, Propene, Isobutylene, Methane |

| C3-C4 | Propyl radical + tert-Heptyl radical | Propene, Butenes, Methane, Ethane |

The resulting product slate from the pyrolysis of this compound would be a complex mixture rich in valuable light olefins like propene and isobutylene, as well as smaller alkanes such as methane and ethane. researchgate.net The exact composition depends heavily on the specific reaction conditions, including temperature, pressure, and residence time.

Oxidation Pathways of Branched Alkanes

The oxidation of branched alkanes like this compound is a critical process in atmospheric chemistry and combustion. These pathways are predominantly driven by radical species and result in the formation of a variety of oxygenated products.

Atmospheric Oxidation Mechanisms and Radical Chemistry

In the troposphere, the primary daytime oxidant is the hydroxyl radical (•OH). The atmospheric oxidation of this compound is initiated by the abstraction of a hydrogen atom by an •OH radical, forming a decyl radical (R•) and a water molecule. pnnl.gov The structure of this compound offers primary, secondary, and tertiary carbon-hydrogen bonds, with the tertiary C-H bond at the C2 position being the most likely site of hydrogen abstraction due to its lower bond dissociation energy.

The general mechanism proceeds as follows:

Initiation: An •OH radical abstracts a hydrogen atom from the alkane (RH) to form an alkyl radical (R•).

RH + •OH → R• + H₂O

Propagation: The alkyl radical rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•).

R• + O₂ → RO₂•

The subsequent fate of the RO₂• radical depends on the concentration of nitrogen oxides (NOₓ). In a high-NOₓ environment, it can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

The alkoxy radical (RO•) can then undergo several reactions, including isomerization (particularly for alkanes with four or more carbons), decomposition via C-C bond scission, or reaction with O₂. acs.org Isomerization through a six-membered ring transition state can lead to the formation of 1,4-hydroxycarbonyls. acs.org

For this compound, abstraction of the tertiary hydrogen at C2 would lead to a tertiary alkyl radical. This radical's subsequent reactions with O₂ and NO would generate a tertiary alkoxy radical. This alkoxy radical is prone to C-C bond scission, leading to the formation of smaller carbonyl compounds and alkyl radicals. Products identified from the oxidation of other C10 alkanes include various alkyl nitrates, hydroxycarbonyls, and hydroxynitrates. acs.org

| Compound | Rate Constant (x 10-12 cm3 molecule-1 s-1) |

|---|---|

| n-decane | 12.5 ± 0.4 |

| 3,4-diethylhexane (branched) | 7.43 ± 0.48 |

| n-butylcyclohexane (cyclic) | 15.8 ± 0.6 |

Data sourced from Arey et al. (2001) acs.org

Modeling Secondary Organic Aerosol (SOA) Formation from Branched Alkane Precursors

The oxidation of alkanes with ten or more carbon atoms can lead to the formation of low-volatility products that partition into the aerosol phase, contributing to the formation of Secondary Organic Aerosol (SOA). researchgate.net Branched alkanes are significant SOA precursors, though their yields are generally lower than those of cyclic and linear alkanes of the same carbon number. copernicus.orgcopernicus.org

Studies on various C10 alkanes have established a clear trend in SOA yield: cyclic > linear > branched . copernicus.orgcopernicus.orgscilit.com This difference is attributed to the molecular structure influencing the volatility and reaction pathways of the oxidation products. The fragmentation of the highly branched structure of this compound likely leads to more volatile products compared to the oxidation of n-decane, thus resulting in a lower SOA yield.

| Alkane Structure | General SOA Yield Trend | Example Precursor | Observed Yield Range (%) |

|---|---|---|---|

| Cyclic | Highest | n-butylcyclohexane | 17 - 23 |

| Linear | Intermediate | n-decane | ~5 |

| Branched | Lowest | This compound (expected) | Lower than n-decane |

Data for n-butylcyclohexane and n-decane sourced from Graeffe et al. (2025) copernicus.orgcopernicus.org

Modeling SOA formation involves complex chemical mechanisms that account for multigenerational oxidation. First-generation products, such as hydroxycarbonyls, can undergo further reactions in the atmosphere. researchgate.net For instance, 1,4-hydroxycarbonyls can cyclize and subsequently dehydrate to form highly reactive dihydrofurans, opening new oxidation pathways that can contribute to SOA mass. researchgate.net The presence of NOₓ also significantly impacts SOA composition, with studies on n-alkanes showing that SOA consists of various nitrates, including δ-hydroxynitrates from first-generation reactions and higher-generation products like dinitrates and hydroxydinitrates.

Structural Effects on Autoxidation Reactions

Autoxidation is the slow, spontaneous oxidation of organic compounds by atmospheric oxygen. wikipedia.org The mechanism is a free-radical chain reaction that is highly sensitive to the structure of the alkane. The reactivity of C-H bonds towards radical attack follows the order: tertiary > secondary > primary . researchgate.net This is due to the lower bond dissociation energy of tertiary C-H bonds, which leads to the formation of a more stable tertiary radical.

In a study on the autoxidation of pristane (a highly branched alkane), the relative rate of radical attack on tertiary hydrogen atoms was found to be approximately 15 times faster than on secondary hydrogen atoms. researchgate.net For this compound, this selectivity implies that the initial hydrogen abstraction will overwhelmingly occur at the tertiary C-H bond at the C2 position.

The subsequent reactions of the resulting tertiary alkoxy radical are dominated by fragmentation. researchgate.net This fragmentation leads to the formation of smaller, more stable products. For example, the fragmentation of tertiary alkoxyl radicals in pristane accounted for a significant portion (55 ± 10%) of the reacted alkane, yielding products such as smaller alkanes and tertiary alcohols. researchgate.net

Free-Radical Substitution Reactions in Branched Alkane Systems

Alkanes can undergo free-radical substitution, typically with halogens, in the presence of UV light or heat. wikipedia.org This reaction proceeds via a three-step chain mechanism: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂ or Br₂) by UV light, forming two highly reactive halogen radicals.

X₂ + UV light → 2X•

Propagation: A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the haloalkane product and a new halogen radical, which continues the chain.

X• + R-H → H-X + R•

R• + X₂ → R-X + X•

Termination: The chain reaction is terminated when two radical species combine.

X• + X• → X₂

R• + X• → R-X

R• + R• → R-R

The regioselectivity of halogenation depends on both the stability of the alkyl radical formed during hydrogen abstraction and the reactivity of the halogen radical. The stability of alkyl radicals follows the order: tertiary > secondary > primary . chemistrysteps.com

Halogen reactivity decreases down the group (F₂ > Cl₂ > Br₂ > I₂). According to the Hammond postulate, less reactive radicals (like bromine) are more selective. wikipedia.org The transition state for hydrogen abstraction by a bromine radical has more radical character and is reached later in the reaction, meaning it is more sensitive to the stability of the alkyl radical being formed. quora.com Consequently, bromination is highly selective for the most substituted carbon. Chlorination, involving a more reactive chlorine radical, is less selective. chemistrysteps.com

For this compound, bromination would show a very high preference for substitution at the C2 position to form 2-bromo-2,3,3-trimethylheptane, due to the formation of the stable tertiary radical intermediate. Chlorination would also favor the C2 position, but would produce a more significant mixture of isomers resulting from attack at the secondary and primary positions.

| Halogen | Reactivity | Selectivity | Expected Major Product with this compound |

|---|---|---|---|

| Chlorine (Cl₂) | High | Low | Mixture of isomers, with 2-chloro-2,3,3-trimethylheptane favored |

| Bromine (Br₂) | Low | High | Predominantly 2-bromo-2,3,3-trimethylheptane |

Environmental and Geochemical Occurrence and Biotransformation of Branched Alkanes

Occurrence of Branched Alkanes in Geogenic Hydrocarbon Deposits

Branched alkanes are integral components of crude oil and are also found in a variety of refined petroleum products. While specific concentrations of 2,3,3-trimethylheptane are not widely reported, the C10 isomer group, to which it belongs, is a known constituent of gasoline and other fuels. The presence and relative abundance of specific branched alkanes can vary significantly depending on the origin and thermal maturity of the crude oil.

In gasoline, highly branched alkanes are desirable as they generally have higher octane ratings, which prevents engine knocking. The refining process of crude oil, through methods like distillation, cracking, and isomerization, is designed to produce a fuel with an optimal blend of hydrocarbons, including various trimethylheptane isomers.

Table 1: Illustrative Composition of Hydrocarbon Classes in Gasoline

| Hydrocarbon Class | Typical Percentage by Weight | Relevance of this compound |

| Isoalkanes (Branched) | 25-40% | Contains various C10 isomers, including trimethylheptanes. |

| Alkanes (Straight-chain) | 4-8% | |

| Alkenes | 2-5% | |

| Cycloalkanes | 3-7% | |

| Aromatics | 20-50% |

Note: This table provides a general composition of gasoline. The exact percentage of each hydrocarbon class and the specific isomers present can vary significantly between different gasoline blends and manufacturers.

Hydrocarbon source fingerprinting is a forensic technique used to identify the origin of petroleum contamination in the environment. This is achieved by analyzing the unique chemical composition of the hydrocarbon mixture. Branched alkanes, due to their relative resistance to weathering compared to their straight-chain counterparts, can serve as valuable biomarkers in these analyses.

Advanced analytical techniques are employed to resolve the complex mixtures of hydrocarbons found in petroleum and environmental samples. These methods allow for the identification and quantification of specific isomers, which can then be used to create a chemical "fingerprint" of the oil.

Key Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying individual hydrocarbon compounds. By analyzing the mass spectra of the separated compounds, specific isomers like this compound can be identified.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides enhanced separation of complex hydrocarbon mixtures, allowing for the resolution of many compounds that would co-elute in a standard GC analysis. This is particularly useful for distinguishing between different isomers of branched alkanes.

Diagnostic ratios of specific, relatively stable hydrocarbon compounds are often used in source fingerprinting. While specific ratios involving this compound are not commonly cited, ratios of other branched alkanes to n-alkanes (e.g., pristane/n-C17 and phytane/n-C18) are frequently used to assess the degree of biodegradation of spilled oil.

In the gas chromatographic analysis of weathered petroleum samples, a significant portion of the hydrocarbons may not be resolved into individual peaks. This appears as a broad "hump" in the chromatogram and is referred to as the Unresolved Complex Mixture (UCM). The UCM is primarily composed of a vast number of structurally complex branched and cyclic hydrocarbons that are more resistant to degradation than simpler n-alkanes.

Biodegradation and Microbial Transformation of Branched-Chain Alkanes

The biodegradation of branched-chain alkanes, such as this compound, is a complex process influenced by the structural characteristics of the molecule. The presence of branching, and particularly quaternary carbon atoms, can significantly affect the susceptibility of these compounds to microbial degradation.

Identification of Microbial Species Capable of Branched Alkane Degradation

While linear alkanes are readily degraded by a wide range of microorganisms, the degradation of branched alkanes is typically slower and carried out by a more specialized group of bacteria and fungi. The intricate structure of highly branched alkanes presents a steric hindrance to the active sites of degradative enzymes.

Several microbial genera have been identified with the capability to degrade branched-chain alkanes. These include, but are not limited to, Rhodococcus, Pseudomonas, Acinetobacter, Dietzia, and various species of Mycobacterium. For instance, some Rhodococcus species are known for their versatile metabolic pathways that allow them to utilize a wide range of hydrophobic compounds, including branched alkanes, as a sole carbon and energy source. A study on the salt-tolerant bacterium Dietzia sp. CN-3 demonstrated its ability to utilize both n-hexadecane and the branched alkane pristane, indicating distinct transcriptional adaptations for each type of alkane mdpi.com.

The degradation of alkanes with quaternary carbons, a key feature of this compound, is particularly challenging for microorganisms. However, research has shown that certain specialized microbes can metabolize these recalcitrant compounds. For example, some bacterial strains have been found to degrade other highly branched alkanes like pristane and phytane, which also contain multiple methyl branches mdpi.com. While direct evidence for microbial degradation of this compound is not abundant in scientific literature, the existing knowledge on the degradation of structurally similar compounds suggests that specialized microorganisms capable of this process likely exist in environments contaminated with petroleum hydrocarbons.

Table 1: Examples of Microbial Genera Capable of Degrading Branched-Chain Alkanes

| Microbial Genus | Examples of Degraded Branched Alkanes | Key Metabolic Features |

|---|---|---|

| Rhodococcus | Pristane, Phytane | Possesses a diverse range of oxygenase enzymes. |

| Pseudomonas | Pristane | Utilizes various alkane hydroxylase systems. |

| Acinetobacter | Long-chain alkanes (>C32) | Produces long-chain alkane monooxygenases (AlmA). |

| Dietzia | Pristane | Shows distinct gene expression for branched vs. linear alkanes. mdpi.com |

| Mycobacterium | Squalane | Capable of degrading multiply branched alkanes. |

Biochemical Pathways of Alkane Biodegradation

The aerobic biodegradation of alkanes is initiated by the enzymatic introduction of an oxygen atom into the hydrocarbon chain, a reaction catalyzed by oxygenases. For branched-chain alkanes, the initial oxidation can occur at a terminal methyl group or a sub-terminal methylene (B1212753) group.

The most common pathway for n-alkane degradation is terminal oxidation, where an alkane hydroxylase introduces a hydroxyl group at the end of the chain, forming a primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a fatty acid, which can enter the central metabolism via the β-oxidation pathway nih.govfrontiersin.org.

In the case of branched alkanes, this process can be more complex. The presence of branching can hinder the processivity of the enzymes involved in β-oxidation. For alkanes with a quaternary carbon atom, such as this compound, terminal oxidation of the longest unbranched chain is a likely initial step. However, the subsequent degradation of the branched portion of the molecule requires specific enzymatic machinery.

Sub-terminal oxidation is another pathway where hydroxylation occurs at a non-terminal carbon atom, leading to the formation of a secondary alcohol. This is then oxidized to a ketone, which can be further metabolized through pathways like the Baeyer-Villiger oxidation, where a monooxygenase inserts an oxygen atom to form an ester, which is then hydrolyzed.

Several key enzyme families are involved in the initial oxidation of alkanes nih.govnih.gov:

Alkane Hydroxylases (AlkB): These are integral membrane non-heme iron monooxygenases that are widespread and typically responsible for the degradation of medium-chain n-alkanes (C5-C17). They have also been shown to be induced by branched alkanes like pristane and phytane mdpi.com.

Cytochrome P450 Monooxygenases (CYP153): These are soluble enzymes that are also involved in the hydroxylation of medium-chain alkanes mdpi.com.

Long-chain Alkane Monooxygenases (LadA/AlmA): These enzymes are specialized for the degradation of longer-chain alkanes mdpi.com.

Following the initial oxidation and conversion to a fatty acid, the β-oxidation pathway proceeds to shorten the carbon chain. However, the presence of methyl branches, especially at the β-carbon, can block this pathway. In such cases, microorganisms may employ α-oxidation or other specialized pathways to bypass the block.

Environmental Persistence and Weathering Processes

The environmental persistence of an organic compound is determined by its resistance to degradation through biotic and abiotic processes. Branched-chain alkanes are generally more resistant to biodegradation than their linear counterparts and therefore tend to be more persistent in the environment. The degree of branching and the presence of quaternary carbons are key factors influencing this persistence.

In the event of an oil spill or other petroleum contamination, the various components of the hydrocarbon mixture undergo a series of physical and chemical changes collectively known as weathering. This includes processes such as evaporation, dissolution, dispersion, photo-oxidation, and biodegradation.

Short-chain alkanes, including C10 isomers like this compound, have a higher vapor pressure and are more volatile than longer-chain alkanes. Consequently, a significant portion of these compounds will be lost to the atmosphere through evaporation in the initial stages of a spill.

The remaining branched alkanes in the soil or sediment are subject to microbial degradation. Due to their higher resistance to biodegradation, branched alkanes are degraded more slowly than n-alkanes. This leads to an enrichment of branched and cyclic alkanes in weathered oil residues. The ratio of n-alkanes to branched alkanes, such as the n-C17/pristane and n-C18/phytane ratios, are commonly used as indicators of the extent of petroleum biodegradation.

The persistence of highly branched alkanes means they can be transported over long distances in the environment and can accumulate in sediments and biota. Their presence in environmental samples can be an indicator of weathered petroleum contamination.

Geochemical Significance of Specific Branched Alkane Isomers

The distribution and abundance of specific branched alkane isomers in geological samples can provide valuable information about the paleoenvironment, including the sources of organic matter, depositional conditions, and thermal maturity.

Long-Chain Branched Alkanes with Quaternary Carbon Atoms as Paleoenvironmental Indicators

In recent years, a series of long-chain branched alkanes with quaternary carbon atoms (BAQCs) have been identified as important biomarkers in sedimentary archives nih.govnih.govfrontiersin.orgfrontiersin.org. These compounds, which include series like 2,2-dimethylalkanes and 3,3- and 5,5-diethylalkanes, have been detected in sediments ranging from the Paleoproterozoic to the present day nih.govfrontiersin.org.

The biological origin of these BAQCs is supported by their carbon number distribution nih.govnih.gov. While the exact source organisms are still under investigation, their occurrence in specific environments provides clues. For instance, they have been found in warm deep-sea hydrothermal waters and are associated with sulfidic environments, suggesting a potential origin from nonphotosynthetic sulfide-oxidizing bacteria nih.gov. Their presence has been linked to weak oxidizing sedimentary environments, and they may serve as indicators for reconstructing transitional paleoenvironments frontiersin.orgfrontiersin.org.

It is important to note that the focus of these studies has been on long-chain BAQCs, typically with carbon numbers greater than 20. The geochemical significance of short-chain branched alkanes with quaternary carbons, such as this compound (a C10 alkane), as specific paleoenvironmental indicators has not been extensively studied or established in the same way as their long-chain counterparts. Short-chain n-alkanes (typically below C21) in sediments are generally attributed to sources like bacteria, algae, or petroleum contamination researchgate.net.

Table 2: Characteristics of Long-Chain Branched Alkanes with Quaternary Carbons (BAQCs) as Paleoenvironmental Indicators

| Characteristic | Description | Geochemical Significance |

|---|---|---|

| Structure | Long aliphatic chains with quaternary carbon atoms (e.g., 2,2-dimethylalkanes, 3,3-diethylalkanes). nih.gov | Indicates specific biological sources. |

| Occurrence | Found in sediments from the Paleoproterozoic to modern times, and in deep-sea hydrothermal vents. nih.govfrontiersin.org | Suggests a widespread and ancient biological source. |

| Associated Environments | Sulfidic and weakly oxidizing sedimentary environments. nih.govfrontiersin.orgfrontiersin.org | Can be used to infer past redox conditions. |

| Potential Source Organisms | Nonphotosynthetic sulfide-oxidizing bacteria, thermophilic bacteria, heterotrophic bacteria. frontiersin.org | Provides insights into the microbial communities of past environments. |

Correlation with Sedimentary Environments and Paleoclimate Reconstruction

The distribution of n-alkanes in sediments is a well-established tool for paleoenvironmental and paleoclimatic reconstruction. The chain length distribution of n-alkanes can differentiate between terrestrial and aquatic sources of organic matter. Long-chain n-alkanes (typically >C25) with an odd-over-even carbon preference are characteristic of the epicuticular waxes of higher terrestrial plants, while short-chain n-alkanes (typically

While the application of short-chain branched alkanes to paleoclimate reconstruction is less defined, their distribution can still provide valuable information. For example, an abundance of short-chain n-alkanes and branched alkanes relative to long-chain n-alkanes in a sediment core could indicate a greater contribution of microbial biomass to the organic matter pool.

The study of short-chain n-alkanes in ancient soils has also shown their potential as molecular markers for events like prehistoric biomass burning researchgate.net. Thermal degradation of biomass can lead to an increase in short-chain even carbon numbered n-alkanes researchgate.net. While this is specific to n-alkanes, it highlights the potential for short-chain hydrocarbons to record environmental processes.

The presence of this compound and other short-chain branched alkanes in sediments could be indicative of several sources, including:

Microbial input: As discussed, certain bacteria and algae produce short-chain alkanes.

Diagenetic alteration of organic matter: The breakdown of larger organic molecules during burial and diagenesis can produce a variety of smaller hydrocarbons.

Petroleum contamination: Short-chain branched alkanes are components of crude oil and its refined products. Their presence could indicate anthropogenic input or natural petroleum seeps.

Distinguishing between these sources requires a comprehensive analysis of the entire suite of organic biomarkers present in a sample, as well as their isotopic composition. While this compound itself is not currently used as a direct proxy for paleoclimate, its presence and abundance within the broader context of sedimentary hydrocarbons can contribute to a more complete understanding of the paleoenvironment.

Research Applications and Significance of 2,3,3 Trimethylheptane As a Model Compound

Utility in Fundamental Studies of Alkane Structure-Reactivity Relationships

The study of 2,3,3-trimethylheptane contributes to the fundamental understanding of how molecular structure influences the chemical reactivity of alkanes. The presence and location of methyl groups along the main carbon chain create tertiary and quaternary carbon centers, which exhibit different bond dissociation energies and steric hindrance compared to primary and secondary carbons. This structural complexity makes this compound an interesting subject for studying reaction mechanisms such as thermal decomposition (pyrolysis) and oxidation.

Research on the oxidation of branched alkanes, for instance, has shown that the position of methyl groups can significantly affect the rate and products of the reaction. For example, studies on isomers like 2,4,6-trimethylheptane have demonstrated how the arrangement of tertiary hydrogens influences the formation of hydroperoxides. acs.orgacs.org While direct experimental data on the oxidation kinetics of this compound is limited in the public domain, its structure suggests a high susceptibility to hydrogen abstraction at the tertiary carbon (position 2), a key step in many oxidation and combustion processes. The quaternary carbon at position 3, however, is not susceptible to direct hydrogen abstraction. These structural features allow researchers to probe the selectivity of various chemical reactions.

Application in the Development and Validation of Advanced Analytical Methods

In the field of analytical chemistry, well-characterized compounds are essential for the development and validation of new methods. env.go.jpresearchgate.net this compound, with its known molecular weight and structure, can serve as a standard in techniques such as gas chromatography (GC) and mass spectrometry (MS). nist.gov The unique fragmentation pattern of this compound in a mass spectrometer can be used to calibrate instruments and to develop libraries for the identification of unknown hydrocarbons in complex mixtures.

The development of analytical methods often involves separating and identifying isomers with the same molecular formula. The distinct retention time of this compound in a gas chromatograph, which is influenced by its boiling point and interaction with the stationary phase, allows for its separation from other decane isomers like n-decane or other trimethylheptane variants. nist.gov This makes it a useful component in synthetic mixtures created to test the resolution and efficiency of new chromatographic columns and techniques. While specific studies detailing the use of this compound for validating a particular analytical method are not abundant, its properties are well-suited for such applications within the broader context of hydrocarbon analysis.

Contribution to Understanding Complex Chemical Systems in Fuel Science and Atmospheric Chemistry

Fuel Science:

Atmospheric Chemistry:

Q & A

Q. What are the key physical properties of 2,3,3-Trimethylheptane, and how are they experimentally determined?

While direct data for this compound (CAS 52896-93-2) is limited in reliable sources, properties can be inferred from structurally similar branched alkanes. For example, 3,3,5-Trimethylheptane (CAS 7154-80-5) has a boiling point of 155.7°C, density of 0.739 g/cm³, and refractive index of 1.4147 . Experimental determination involves gas chromatography (GC) for volatility analysis, differential scanning calorimetry (DSC) for melting points, and densitometry for density measurements. Discrepancies in reported values highlight the need for calibration against certified standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Branched alkanes like this compound are typically flammable (classified as F) and may irritate skin/eyes (Xi). Safety measures include:

Q. How is this compound utilized as a reference compound in analytical chemistry?

Branched alkanes are critical for calibrating retention indices in gas chromatography (GC). For instance, 3-Ethyl-2-methylheptane is used to resolve complex hydrocarbon mixtures due to its distinct volatility and branching pattern . Methodologically, this compound can be applied with polar capillary columns (e.g., DB-5) under programmed temperature gradients to optimize separation .

Advanced Research Questions

Q. How can quantum molecular descriptors resolve contradictions in the reactivity of branched alkanes like this compound?

Quantum descriptors such as HOMO-LUMO gaps, molecular electrostatic potentials, and Fukui indices predict sites of electrophilic/nucleophilic attack. For example, steric hindrance from the 2,3,3-trimethyl groups reduces reactivity in catalytic cracking compared to linear alkanes. Computational tools (e.g., Gaussian, DFT calculations) model these interactions, while experimental validation involves kinetic studies using deuterated analogs .

Q. What strategies address discrepancies in thermodynamic data for branched alkanes?

Discrepancies in properties like enthalpy of formation or vapor pressure arise from isomer variability and experimental error. A combined approach is recommended:

- Theoretical : Group contribution methods (e.g., Joback’s) estimate properties based on molecular structure .

- Experimental : High-precision calorimetry and GC-MS cross-validation reduce uncertainty . For this compound, comparing data with isomers like 2,2,5-Trimethylheptane reveals branching effects on entropy .

Q. What synthetic routes yield this compound with high stereochemical purity?

Key methods include:

- Alkylation : Reacting 3-methylhept-2-ene with methyl chloride using AlCl₃ as a catalyst.

- Hydrogenation : Reducing 2,3,3-trimethylhept-1-ene over Pd/C under H₂. Purification involves fractional distillation (targeting a boiling range of 150–160°C) and verifying purity via nuclear magnetic resonance (NMR) to confirm methyl group positions .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., COSMO-RS) to account for branching effects .

- Safety Compliance : Align handling protocols with OSHA guidelines for flammable liquids and reproductive toxins (Category 2) .

- Analytical Calibration : Use retention time locking (RTL) in GC with n-alkane standards to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.